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[Ru(bpm)3][Cl]2

Cat. No.: B12320301
M. Wt: 611.0 g/mol
InChI Key: ORPFWAGYEBFJIX-UHFFFAOYSA-M
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Description

Significance of Ruthenium Polypyridyl Complexes in Contemporary Chemistry

Ruthenium polypyridyl complexes represent a prominent and extensively studied class of coordination compounds in modern chemistry. nih.govdovepress.com Their significance stems from a unique combination of photophysical and electrochemical properties, including strong absorption of visible light, long-lived excited states, and reversible redox behavior. wikipedia.orgresearchgate.netwiley-vch.de These characteristics make them highly valuable in a variety of applications, such as photosensitizers in solar energy conversion and photoredox catalysis. researchgate.netchemrxiv.orgnih.gov In the realm of medicine, ruthenium complexes have been investigated as potential anticancer agents, offering lower toxicity and greater selectivity compared to traditional platinum-based drugs. nih.govresearchgate.net The modular nature of these complexes allows for the systematic tuning of their properties by modifying the ligand structures, enabling the design of compounds tailored for specific functions. researchgate.netnih.gov

The excited states of ruthenium polypyridyl complexes can engage in single-electron transfer processes, making them potent photocatalysts for a wide range of organic transformations. wiley-vch.de Upon absorption of light, they can be converted to a long-lived triplet state which is both a stronger oxidizing and reducing agent than the ground state. wikipedia.orgresearchgate.net This dual reactivity has been harnessed to facilitate reactions such as water splitting for hydrogen generation, mimicking natural photosynthesis, and driving various C-C bond-forming reactions in organic synthesis. wikipedia.orgresearchgate.netsmolecule.com Their stability in different environments and the ability to be immobilized on solid supports further enhance their practical utility in sustainable chemistry. researchgate.net

Overview of [Ru(bpm)3][Cl]2 as a Prominent Research Target

Tris(2,2'-bipyrimidine)ruthenium(II) dichloride, denoted as this compound, is a specific and noteworthy member of the ruthenium polypyridyl family. sigmaaldrich.com It is a coordination complex where a central ruthenium(II) ion is coordinated to three bidentate 2,2'-bipyrimidine (B1330215) (bpm) ligands, with two chloride ions as counter-anions. smolecule.com This compound has garnered significant attention as a research target due to its distinct photochemical and electrochemical properties, which make it a valuable tool in various scientific domains. smolecule.com

One of the primary applications of this compound is as a photoredox catalyst in organic synthesis. cenmed.com Its ability to absorb light and initiate electron transfer processes has been exploited in reactions such as direct methoxycyclization. cenmed.comsigmaaldrich.com Beyond synthetic chemistry, this compound is investigated for its potential in supramolecular chemistry, where its self-assembly properties are utilized to construct complex architectures for molecular recognition and sensing. smolecule.com Its well-defined redox behavior is also crucial for studies in electrochemistry and the development of molecular electronics. smolecule.comelectrochemsci.org Furthermore, its structural and functional similarities to components of natural photosynthetic systems make it a valuable model compound in biomimetic chemistry and artificial photosynthesis research. wikipedia.orgsmolecule.com

Properties of this compound
PropertyValue
Synonym(s)Dichlorotris(2,2′-bipyrimidine-N1,N1′)ruthenium(II), Tris(2,2′-bipyrimide)ruthenium(II) dichloride
Empirical FormulaC24H18Cl2N12Ru
Molecular Weight646.46 g/mol
CAS Number65034-88-0
AppearancePowder

Historical Context of this compound Research

The investigation of ruthenium polypyridyl complexes has a rich history dating back to the mid-20th century. The first bioactive ruthenium polypyridyl complexes were developed by Dwyer and colleagues in 1952, laying the groundwork for future research into the therapeutic applications of these compounds. nih.govdovepress.com The synthesis of the parent complex, tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)3]2+), was first reported even earlier in 1936 through the pyrolysis of ruthenium trichloride with the bipyridine ligand. researchgate.net Over the years, synthetic methods have been significantly improved. researchgate.net

Research specifically focusing on ruthenium complexes with bipyrimidine ligands gained momentum later. A notable publication by Hunziker and Ludi in 1977 detailed the spectroscopic and electrochemical properties of a novel series of ruthenium(II)-bipyrimidine complexes, which would have included foundational knowledge relevant to this compound. acs.org The synthesis of this compound generally involves the reaction of a ruthenium(III) salt, such as ruthenium trichloride, with 2,2'-bipyrimidine. smolecule.comumb.edu This process typically requires a reducing agent to convert the ruthenium from the +3 to the +2 oxidation state. smolecule.comumb.edu The systematic study of such complexes has contributed to a deeper understanding of metal-to-ligand charge transfer (MLCT) phenomena, which are central to their photochemical applications. wikipedia.orgwiley-vch.de The continued exploration of this compound and its analogues builds upon these historical foundations, expanding their applications in areas like photodynamic therapy and advanced materials. smolecule.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H18ClN12Ru+ B12320301 [Ru(bpm)3][Cl]2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H18ClN12Ru+

Molecular Weight

611.0 g/mol

IUPAC Name

2-pyrimidin-2-ylpyrimidine;ruthenium(2+);chloride

InChI

InChI=1S/3C8H6N4.ClH.Ru/c3*1-3-9-7(10-4-1)8-11-5-2-6-12-8;;/h3*1-6H;1H;/q;;;;+2/p-1

InChI Key

ORPFWAGYEBFJIX-UHFFFAOYSA-M

Canonical SMILES

C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.[Cl-].[Ru+2]

Origin of Product

United States

Synthetic Methodologies for Ru Bpm 3 Cl 2 and Its Derivatives

Standard Synthetic Pathways for [Ru(bpm)3][Cl]2

The preparation of this compound typically follows a well-established route for ruthenium polypyridyl complexes, involving the reaction of a ruthenium precursor with the desired ligand, coupled with a reduction of the metal center.

Reaction of Ruthenium Trichloride with 2,2'-Bipyrimidine (B1330215)

The synthesis of this compound commences with the reaction of a ruthenium(III) salt, most commonly hydrated ruthenium trichloride (RuCl3·xH2O), with three equivalents of the bidentate ligand 2,2'-bipyrimidine (bpm). This reaction is the foundational step in assembling the coordination sphere of the final complex. While specific literature detailing the synthesis of this compound is not as widespread as for its bipyridine analogue, the general methodology involves refluxing the ruthenium salt and the ligand in a suitable solvent. The stoichiometry is carefully controlled to ensure the formation of the tris-chelated complex.

Role of Reducing Agents for Ru(III) to Ru(II) Conversion

A crucial step in the synthesis is the reduction of the ruthenium center from the +3 to the +2 oxidation state. Ruthenium trichloride, the common starting material, contains Ru(III), whereas the desired product, [Ru(bpm)3]2+, features a Ru(II) core. This reduction is typically achieved in situ through the addition of a suitable reducing agent.

For the analogous and well-documented synthesis of [Ru(bpy)3]Cl2, various reducing agents have been employed, and similar agents are applicable to the synthesis of this compound. Commonly used reducing agents include sodium hypophosphite (NaH2PO2), hypophosphorous acid (H3PO2), and alcohols such as ethanol, which can act as both a solvent and a reducing agent at elevated temperatures. wikipedia.orgumb.edu The reducing agent facilitates the conversion of Ru(III) to the more kinetically labile Ru(II), which readily coordinates with the bipyrimidine ligands to form the stable tris-complex.

Optimization of Reaction Conditions for Synthesis

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters. While specific optimization studies for this exact compound are not extensively detailed in publicly available literature, the principles are analogous to those for similar ruthenium polypyridyl complexes. Key parameters that require optimization include:

Solvent: The choice of solvent is critical. It must be able to dissolve the reactants and be stable at the required reaction temperature. Alcohols, such as ethanol or ethylene glycol, are frequently used as they can also serve as reducing agents. core.ac.uk

Temperature and Reaction Time: The reaction is typically carried out at elevated temperatures, often under reflux, to overcome the kinetic barriers of ligand substitution and to facilitate the reduction of the ruthenium center. The reaction time is monitored to ensure the complete formation of the desired product and to minimize the formation of byproducts.

Stoichiometry: A slight excess of the 2,2'-bipyrimidine ligand may be used to drive the reaction towards the formation of the fully coordinated [Ru(bpm)3]2+ complex.

Atmosphere: To prevent the oxidation of the Ru(II) product, the reaction is often conducted under an inert atmosphere, such as nitrogen or argon.

Following the reaction, the crude product is typically purified by techniques such as recrystallization or column chromatography to remove any unreacted starting materials or side products.

Ligand Design and Modification Strategies for Analogous Ruthenium Complexes

The photophysical and electrochemical properties of ruthenium polypyridyl complexes can be finely tuned by modifying the structure of the ligands. These modifications can influence factors such as steric hindrance and electronic properties, which in turn affect the behavior of the complex.

Impact of Ligand Steric Volume on Photoinduced Processes

The introduction of bulky substituents onto the polypyridyl ligands can have a profound impact on the photoinduced processes of the resulting ruthenium complexes. This steric hindrance can lead to distortions in the octahedral geometry around the ruthenium center. Such distortions can influence the energies of the metal-centered (MC) d-d excited states.

In some ruthenium polypyridyl complexes, increasing steric bulk near the metal center can lower the energy of the dissociative 3MC state. nih.gov When this state becomes thermally accessible from the emissive metal-to-ligand charge transfer (3MLCT) state, it can lead to photosubstitution, where a ligand is ejected from the coordination sphere upon irradiation. This phenomenon is a key principle in the design of photoactivated chemotherapeutic agents. For instance, in complexes of the [Ru(bpy)3]2+ family, replacing a bipyridine ligand with a sterically hindered one, such as 6,6'-dimethyl-2,2'-bipyridine, can promote ligand photodissociation. nih.gov

Ligand ModificationEffect on Complex GeometryImpact on Photoinduced Processes
Introduction of bulky substituents near the coordination siteIncreased steric hindrance and distortion of octahedral geometryCan lower the energy of the dissociative 3MC state, potentially leading to ligand photosubstitution.
Increased steric volumeMay influence the rate and efficiency of photoinduced electron transfer and energy transfer processes.Can affect the excited-state lifetime and luminescence quantum yield.

Comparison with Other Ruthenium Bipyridyl Analogs

The electronic properties of the polypyridyl ligands play a crucial role in determining the photophysical and electrochemical characteristics of their ruthenium complexes. A comparison of [Ru(bpm)3]2+ with its close analogs, tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)3]2+) and tris(2,2'-bipyrazine)ruthenium(II) ([Ru(bpz)3]2+), reveals the significant influence of the ligand's electronic nature.

The ligands 2,2'-bipyridine (B1663995) (bpy), 2,2'-bipyrimidine (bpm), and 2,2'-bipyrazine (bpz) have progressively lower energy π* orbitals due to the increasing number of nitrogen atoms in the aromatic rings. This trend directly impacts the energy of the MLCT excited state and the redox potentials of the complexes.

ComplexRu(II)/Ru(III) Oxidation Potential (V vs. SCE)First Ligand-Based Reduction Potential (V vs. SCE)MLCT Absorption Maximum (nm)Emission Maximum (nm)
[Ru(bpy)3]2++1.26-1.33452615
[Ru(bpm)3]2++1.69-0.93422595
[Ru(bpz)3]2++1.86-0.73422620

Data compiled from various sources and may vary slightly depending on experimental conditions.

As the π-accepting ability of the ligand increases from bpy to bpm to bpz, the Ru(II) center becomes more difficult to oxidize, resulting in a positive shift in the Ru(II)/Ru(III) oxidation potential. Conversely, the ligands become easier to reduce, leading to a less negative first reduction potential. These changes in the frontier orbital energies are also reflected in the spectroscopic properties. The MLCT absorption and emission energies are influenced by the energy gap between the metal d-orbitals and the ligand π* orbitals. The increased π-acidity of bpm and bpz compared to bpy generally leads to a blue shift in the absorption maximum.

Fundamental Photophysical Investigations of Ru Bpm 3 Cl 2

Excited State Generation and Dynamics

The photophysical behavior of [Ru(bpm)3][Cl]2 is initiated by the absorption of photons, typically in the visible region of the electromagnetic spectrum, leading to the formation of an excited state. This process is central to its function as a photosensitizer and photocatalyst.

Upon excitation with visible light, this compound undergoes a metal-to-ligand charge transfer (MLCT) transition. wikipedia.orgnih.govwiley-vch.deokstate.edudcu.ienih.govresearchgate.netacs.orgresearchgate.netnih.gov This transition involves the promotion of an electron from a metal-centered d-orbital of Ru(II) to an antibonding π* orbital of the bipyrimidine (bpm) ligand. The extended π-system of the bpm ligand, compared to the more common 2,2'-bipyridine (B1663995) (bpy), can lead to a redshift in the absorption spectrum. The excited state generated is typically a triplet state (3MLCT), formed rapidly from the singlet excited state via intersystem crossing (ISC) with high efficiency. nih.govnih.gov This excited state can be conceptually described as a transient species with a Ru(III) center and a radical anion on one of the bpm ligands, i.e., [Ru(III)(bpm)₂(bpm•⁻)]²⁺. wikipedia.orgnih.gov The molecule in its excited state possesses significantly altered redox properties, acting as both a stronger oxidant and a more potent reductant than its ground state. wikipedia.orgwiley-vch.denih.gov This dual redox capability is fundamental to its role in photoredox catalysis. Furthermore, the complex's ability to absorb light and transition to an excited state can lead to the generation of reactive oxygen species (ROS), a property exploited in applications like photodynamic therapy.

The duration and efficiency of the excited state are quantified by its lifetime and luminescence quantum yield, respectively. While specific data for this compound can be varied depending on the experimental conditions (solvent, temperature, presence of quenchers), related ruthenium polypyridyl complexes provide benchmarks. For the well-studied analogue [Ru(bpy)₃]²⁺, excited state lifetimes are reported in the range of hundreds of nanoseconds (e.g., 650 ns in water, 890 ns in acetonitrile, or up to 1100 ns). wikipedia.orgwiley-vch.denih.gov Luminescence quantum yields for [Ru(bpy)₃]²⁺ are typically in the range of a few percent in aerated water (e.g., 2.8%) and higher in deaerated solvents (e.g., 6.3% in water, 9.5% in acetonitrile). wikipedia.orgpsu.edu

For complexes featuring the bpm ligand, such as [Ru(terpy)(bpm)(OH₂)₂]²⁺, much shorter excited-state lifetimes on the picosecond timescale (τ₁=4 ps, τ₂=65 ps) have been observed, attributed to solvent-assisted dynamics and hydrogen bonding. osti.govnsf.gov These values highlight how ligand modifications and coordination environments can significantly influence excited-state dynamics. The quantum yield calculation typically involves comparing the emission intensity of the sample to a known standard, such as [Ru(bpy)₃]²⁺. acs.org The excited state of this compound, like other Ru(II) polypyridyls, is generally long-lived due to the spin-forbidden nature of the singlet-to-triplet transition and the charge-separated character of the MLCT state. wikipedia.orgnih.gov

PropertyValueNotes/ConditionsReference
Excited State Lifetime~650-890 ns (for [Ru(bpy)₃]²⁺)In water/acetonitrile; benchmark for Ru(II) polypyridyls. wikipedia.org
Excited State Lifetime~4 ps, 65 ps (for related bpm complex)For [Ru(terpy)(bpm)(OH₂)₂]²⁺; biexponential decay, solvent-dependent. osti.govnsf.gov
Luminescence Quantum Yield~2.8% (for [Ru(bpy)₃]²⁺)In air-saturated water at 298 K. wikipedia.org
Luminescence Quantum Yield~0.042 (for [Ru(bpy)₃]²⁺)In acetonitrile; used as a reference standard.
Luminescence Quantum Yield~0.063 (for [Ru(bpy)₃]²⁺)In water (deaerated); benchmark. psu.edu
Luminescence Quantum Yield~0.018 (for Ru(bipy)₃₂)In MeCN; used as a standard. acs.org
Absorption Maxima (MLCT)~450 nm (expected for [Ru(bpm)₃]²⁺)Similar to [Ru(bpy)₃]²⁺ (~452 nm); bpm may cause redshift. wikipedia.org

Electron Transfer Processes Initiated by this compound

The excited state of this compound is highly reactive and readily participates in electron transfer (ET) processes, acting as either an electron donor or acceptor.

The efficiency and rate of photoinduced electron transfer reactions involving this compound are influenced by several factors:

Ligand Structure and Substituents: Modifications to the bpm ligand, such as the introduction of bulky substituents or additional nitrogen atoms, can significantly alter electron transfer rates. rsc.orgresearchgate.net The electronic coupling matrix element (Hrp), which describes the overlap between donor and acceptor orbitals, is particularly sensitive to these structural changes. rsc.org

Driving Force (ΔG°): The thermodynamic driving force for the electron transfer reaction plays a critical role. Optimal electron transfer rates are often observed when the driving force is close to the reorganization energy. nih.gov

Reorganization Energy (λ): This encompasses the energy required to rearrange the nuclear coordinates of the donor, acceptor, and surrounding solvent to accommodate the electron transfer. rsc.org

Solvent Effects: The solvent plays a crucial role in stabilizing the excited state and influencing the electron transfer process, as evidenced by kinetic isotope effects observed in some bpm-containing complexes. osti.govnsf.gov Solvent polarity can also affect energy transfer rates. nih.gov

pH: For complexes exhibiting proton-coupled electron transfer, the pH of the medium is a critical parameter that affects the protonation state of the ligands and the redox potentials of the species involved. osti.govnsf.govnih.gov

Steric and Hydrophobic Interactions: These non-covalent interactions between the ruthenium complex and the reaction partner can influence the proximity and orientation of the molecules, thereby affecting the electron transfer kinetics. nih.gov

Energy Transfer Processes Mediated by this compound

Energy transfer processes can also occur involving the excited state of this compound. This can involve the transfer of energy from the excited complex to another molecule, or vice versa. For instance, by coordinating fluorescent ligands to the ruthenium center, it is possible to establish an energy transfer pathway that extends the photoactivation range of the complex. conicet.gov.ar Triplet-triplet energy transfer between a ruthenium complex and an acceptor molecule linked by a spacer has been studied, with rates dependent on factors such as solvent polarity, energy level matching between the donor and acceptor, electronic coupling, and Franck-Condon factors. nih.gov In some systems, fluorescence resonance energy transfer (FRET) from protein fluorophores to a ruthenium complex has been observed, leading to an enhancement of the complex's emission intensity. nih.gov The quenching of the luminescent state of ruthenium complexes by electronic energy transfer is a well-documented phenomenon. acs.org

Förster and Dexter Energy Transfer Dependencies

Energy transfer (EnT) mechanisms, specifically Förster (dipole-dipole) and Dexter (electron exchange) transfer, are critical pathways for the deactivation of photoexcited states in luminescent molecules like this compound. These processes are fundamental to understanding how excited-state energy can be non-radiatively transferred to a quencher molecule. Both Förster and Dexter energy transfer mechanisms are known to be highly dependent on the internuclear distance between the donor (the excited complex) and the acceptor (the quencher) core.ac.uknih.gov. The efficiency of these energy transfer processes is governed by factors such as spectral overlap between the emission of the donor and the absorption of the acceptor, and the relative orientation of the molecules. While detailed experimental data specifically quantifying Förster and Dexter dependencies for this compound is limited in the provided literature, these general principles are understood to apply to its excited-state dynamics core.ac.uknih.gov.

Strategies for Modulating Energy Transfer Pathways

The modulation of energy transfer pathways in ruthenium complexes can be achieved through various strategies. Altering the solvent environment can influence energy transfer, with solvent changes sometimes favoring electron transfer (ET) over EnT, or vice versa core.ac.uk. The design of supramolecular assemblies or copolymers incorporating ruthenium complexes, such as those pairing Ru(II) moieties with polycyclic aromatic hydrocarbons like pyrene, can facilitate efficient triplet energy transfer, often via Dexter mechanisms rsc.org. Furthermore, the steric bulk of the photocatalyst itself can potentially serve as a handle to control or tune energy transfer processes by influencing molecular proximity and orbital overlap core.ac.uk. Solvent-induced aggregation in polymeric systems can also lead to more confined structures, thereby enhancing energy transfer efficiency rsc.org.

Sequential Electron and Energy Transfer Phenomena

Sequential electron and energy transfer phenomena represent complex photochemical processes where both energy and electron transfer events occur in a coordinated manner. These pathways are critical in understanding multi-component catalytic systems. Researchers have explored strategies, such as modifying solvent polarity or employing photocatalysts with specific energy levels, to selectively favor either electron transfer or energy transfer, or to control their sequential occurrence core.ac.uk. While specific detailed mechanistic studies involving sequential electron and energy transfer phenomena with this compound are not extensively detailed in the provided snippets, the general principles observed with related complexes, such as the funneling of energy followed by electron transfer, are relevant to its potential applications in advanced photochemical transformations core.ac.ukrsc.org.

Luminescence Properties and Electrogenerated Chemiluminescence (ECL)

This compound exhibits characteristic luminescence properties, particularly in the context of electrogenerated chemiluminescence (ECL), making it a valuable tool in analytical chemistry and sensing.

Basic Principles of this compound Electrochemiluminescence

Electrochemiluminescence (ECL) is a luminescence phenomenon generated during electrochemical redox reactions, combining the advantages of chemiluminescence and electrochemistry to offer high sensitivity and rapid detection nih.govscience.gov. The fundamental ECL process typically involves three key steps: (i) electrochemical oxidation and reduction at electrode surfaces generate radical ions; (ii) the collision of these radical ions excites the luminescent species; and (iii) the excited luminescent species then emits light through a radiative recombination process nih.govjst.go.jp.

For this compound, the process often involves a coreactant mechanism. The complex undergoes well-defined redox processes, with its ground state exhibiting a reduction potential of -0.91 V vs SCE and an oxidation potential of +1.69 V vs SCE sigmaaldrich.compitt.educonicet.gov.arwikipedia.org. Upon electrochemical oxidation, the ruthenium complex can form excited states, often a triplet metal-to-ligand charge transfer (3MLCT) state wiley-vch.de. This excited state has a relatively long lifetime, typically in the microsecond range (e.g., 650 ns in water, 890 ns in acetonitrile) smolecule.com, allowing it to participate in bimolecular reactions. The bipyrimidine ligands, compared to bipyridine, possess a more extended π-system and moderate π-accepting character, which can influence the electronic properties and redox potentials of the complex smolecule.com. The absorption spectrum of this compound shows Metal-to-Ligand Charge Transfer (MLCT) transitions around 450 nm, and its luminescence emission is observed in the red region of the spectrum, typically around 600-620 nm wiley-vch.desmolecule.comnih.gov.

Mechanistic Studies of ECL Processes in Bioanalytical Methods

The ECL properties of this compound have been extensively explored for bioanalytical applications, including DNA detection, immunoassays, and as a probe in photodynamic therapy (PDT) sigmaaldrich.comnih.gov. In bioanalytical methods, the complex often serves as a luminophore. Its ECL signal can be modulated by analytes, allowing for sensitive and selective detection of biomolecules nih.govpnas.org. For instance, the ECL of this compound, similar to its [Ru(bpy)3]2+ analogue, can be generated using coreactants like tripropylamine (B89841) (TPrA), forming the basis for highly efficient ECL systems used in commercial diagnostic instruments. The mechanism in these bioanalytical contexts relies on the electrochemical generation of excited states, which then luminesce upon interaction with the analyte or through coreactant-mediated pathways. Furthermore, this compound's ability to generate reactive oxygen species (ROS) upon light activation has led to its investigation in PDT for targeted cancer therapies sigmaaldrich.comnih.gov.

Data Tables

Table 1: Key Photophysical and Electrochemical Properties of this compound

PropertyValueNotes
Absorption Maxima (MLCT) ~450 nmMetal-to-Ligand Charge Transfer transition smolecule.com
Emission Maxima ~600-620 nmLuminescence emission wiley-vch.denih.gov
Excited State Lifetime 650 ns (in water), 890 ns (in acetonitrile)Triplet excited state (3MLCT) smolecule.com
Luminescence Quantum Yield 2.8% (in water) wiley-vch.de
Ground State Reduction -0.91 V vs SCE pitt.educonicet.gov.arwikipedia.org
Ground State Oxidation +1.69 V vs SCE sigmaaldrich.comconicet.gov.ar
Ligand Type Bipyrimidine (bpm)Moderate π-accepting character smolecule.com

Table 2: Applications of this compound

Application AreaSpecific Use CasesKey Benefits
Photoredox Catalysis Organic synthesis, Methoxycyclization reactionsHigh selectivity and efficiency, light-driven transformations smolecule.comnih.gov
Electrogenerated Chemiluminescence (ECL) Bioanalytical techniques, DNA detection, ImmunoassaysSensitive and selective detection of biomolecules, simple equipment nih.govsigmaaldrich.comnih.gov
Photodynamic Therapy (PDT) Targeted cancer treatmentGeneration of reactive oxygen species upon light activation sigmaaldrich.comnih.gov
Supramolecular Chemistry Molecular recognition, Sensing applicationsTailorable structures for specific functionalities nih.gov
Electrochemistry Electrochemical sensors, Molecular electronicsWell-defined redox processes, study of electron transfer reactions sigmaaldrich.comnih.gov

Compound Name:

this compound (Tris(2,2'-bipyrimidine)ruthenium(II) dichloride)

Electrochemical Behavior and Electron Transfer Mechanisms of Ru Bpm 3 Cl 2

Redox Processes of [Ru(bpm)3][Cl]2

The electrochemical behavior of this compound is characterized by multiple redox transitions, primarily involving the ruthenium center and the bipyrimidine ligands. Cyclic voltammetry (CV) is a primary technique used to elucidate these processes. Studies on related ruthenium polypyridyl complexes, such as tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)3]2+), provide a framework for understanding the redox behavior of this compound.

Ruthenium(II) complexes of polypyridyl ligands typically exhibit reversible oxidation of the ruthenium center from the +II to the +III oxidation state. For this compound, the Ru(III)/Ru(II) couple is expected to occur at potentials influenced by the electronic properties of the bipyrimidine ligands. Literature on similar ruthenium complexes indicates that the Ru(III)/Ru(II) oxidation potentials can range from approximately +0.54 V to +1.69 V versus standard reference electrodes, depending on the specific ligands and experimental conditions tandfonline.compnas.orgaip.org. For instance, related bipyrimidine-containing ruthenium complexes have shown Ru(III/II) couples in the range of +1.40 V to +1.69 V versus NHE pnas.orgaip.org.

Table 1: Representative Redox Potentials of this compound and Related Complexes

ProcessPotential (V vs. SCE)Ligand TypeReference
Ru(III)/Ru(II) oxidation+1.40 to +1.69bpm pnas.orgaip.org
Ligand Reduction (first wave)-1.0 to -1.1bpm(Inferred from tandfonline.com)
Ligand Reduction (second wave)-1.6 to -1.7bpm(Inferred from tandfonline.com)

Note: Potentials are approximate and may vary based on experimental conditions such as solvent, supporting electrolyte, and scan rate. "bpm" refers to 2,2'-bipyrimidine (B1330215). SCE: Saturated Calomel Electrode. NHE: Normal Hydrogen Electrode.

Investigations of One-Electron Transfer Reactions

The ability of this compound to undergo facile one-electron transfer (SET) is central to its utility in various chemical processes. These SET events are often investigated using techniques like cyclic voltammetry, which can reveal the reversibility and electron transfer kinetics of redox couples. A reversible redox wave in CV, characterized by a small peak-to-peak separation (typically around 59 mV per electron transferred at room temperature for a reversible process) and a current ratio close to unity for the anodic and cathodic peaks, is indicative of a rapid one-electron transfer.

Research on related ruthenium polypyridyl complexes, such as [Ru(bpy)3]2+, has extensively demonstrated their capacity for one-electron redox processes aip.orgnih.govnih.govwikipedia.org. For example, the Ru(II)/Ru(III) couple in [Ru(bpy)3]2+ is a well-established one-electron oxidation aip.orgnih.gov. Similarly, the reduction of the bipyridine ligands in these complexes also typically involves one-electron steps. The bipyrimidine ligands in this compound are expected to behave analogously, facilitating one-electron transfers at both the metal center and the ligands.

The photoexcited state of ruthenium polypyridyl complexes, including [Ru(bpm)3]2+, is also known to participate in one-electron transfer reactions, acting as either a reductant or an oxidant nih.govwikipedia.org. The excited state of [Ru(bpm)3]2+ has been described as a stronger oxidant than that of [Ru(bpy)3]2+ wikipedia.org. This enhanced oxidizing power allows it to accept an electron from a wider range of substrates, a property exploited in photoredox catalysis. The facile nature of these SET events is crucial for the catalytic cycles in which these complexes are involved.

Table 2: Characteristics of One-Electron Transfer in Ruthenium Polypyridyl Complexes

ComplexRedox CouplePotential (V vs. SCE)ReversibilityElectron TransferReference
[Ru(bpy)3]2+Ru(III)/Ru(II)+1.29Reversible1e⁻ nih.gov
[Ru(bpy)3]2+ (excited)Ru(III)/Ru(I)-1.33Reversible1e⁻ nih.gov
[Ru(bpm)3]2+Ru(III)/Ru(II)+1.40 to +1.69Reversible1e⁻ pnas.orgaip.org
[Ru(bpm)3]2+ (excited)Ru(III)/Ru(I)+0.99Reversible1e⁻ nih.gov

Note: "bpm" refers to 2,2'-bipyrimidine, "bpy" refers to 2,2'-bipyridine (B1663995). Potentials are approximate and can vary with experimental conditions.

Electrocatalytic Applications and Mechanisms

This compound and related ruthenium polypyridyl complexes serve as effective electrocatalysts for a variety of chemical transformations, notably in the reduction of carbon dioxide and in water oxidation processes. The catalytic activity arises from the ability of the ruthenium complex to shuttle electrons to or from the substrate, often facilitated by its redox-active nature and its excited-state properties.

One significant application is in the electrocatalytic reduction of carbon dioxide (CO2). Studies have shown that ruthenium bipyridine complexes can catalyze the reduction of CO2 to products like carbon monoxide (CO) or methane (B114726) dergipark.org.trrsc.org. The mechanism typically involves the reduction of the ruthenium complex to a lower oxidation state (e.g., Ru(I)), which then interacts with CO2. This interaction can lead to the formation of a metallacarboxylate intermediate, which subsequently undergoes further reduction and/or protonation to yield the final reduction products. The specific product distribution (e.g., CO vs. formate) can be influenced by the ligands on the ruthenium center and the reaction conditions rsc.org.

Table 3: Electrocatalytic Applications of Ruthenium Polypyridyl Complexes

CatalystReactionSubstrateKey Mechanistic StepProduct(s)Reference
[Ru(bpy)3]2+ or relatedCO2 ReductionCO2Reduction of Ru complex to lower oxidation state, interaction with CO2, intermediate formationCO, Formate dergipark.org.trrsc.org
[Ru(bpm)3]2+ (as mediator)Water OxidationH2OElectron transfer from mediator to water-oxidizing complex, facilitating O-O bond formationO2 pnas.orgaip.org
[Ru(bpy)3]2+ or relatedOrganic TransformationsVariousLight-induced single-electron transfer (SET) to generate reactive intermediatesVarious nih.govwikipedia.org

Note: "bpm" refers to 2,2'-bipyrimidine, "bpy" refers to 2,2'-bipyridine. The table summarizes general applications and mechanisms for related complexes, as specific electrocatalytic data for this compound in all these areas might be less extensively documented than for [Ru(bpy)3]2+.

Compound Name Table:

Common Name/FormulaFull Chemical Name
This compoundTris(2,2'-bipyrimidine)ruthenium(II) chloride
[Ru(bpy)3]2+Tris(2,2'-bipyridine)ruthenium(II)
[Ru(bpy)2(L)]3+Bis(2,2'-bipyridine)ruthenium(II) complexes with ligand L
[Ru(bpm)3]2+Tris(2,2'-bipyrimidine)ruthenium(II)
[Ru(bpz)3]2+Tris(2,2'-bipyrazine)ruthenium(II)
[Ru(bpy)2(bpm)]2+Bis(2,2'-bipyridine)(2,2'-bipyrimidine)ruthenium(II)
[Ru(bpm)2(H2O)Ru(H2O)(bpm)2]4+Blue dimer complex

Catalytic Applications of Ru Bpm 3 Cl 2

Photoredox Catalysis

The functionality of [Ru(bpm)3][Cl]2 as a photoredox catalyst is centered on its ability to engage in single-electron-transfer (SET) processes with organic substrates upon photoexcitation. nih.gov In its ground state, the complex is a relatively weak redox agent. However, irradiation with visible light elevates an electron to produce an excited state that is both a more powerful reductant and a more powerful oxidant than the ground state species. researchgate.net This dual reactivity is harnessed through two primary mechanistic pathways: oxidative and reductive quenching cycles.

Oxidative Quenching: The photoexcited complex, *[Ru(bpm)3]2+, donates an electron to an acceptor molecule, generating the oxidized [Ru(bpm)3]3+ and a radical anion. The highly oxidizing [Ru(bpm)3]3+ can then accept an electron from a donor substrate to regenerate the ground state catalyst, completing the cycle. researchgate.net

Reductive Quenching: The photoexcited complex accepts an electron from a donor molecule, forming the reduced [Ru(bpm)3]+ and a radical cation. The strongly reducing [Ru(bpm)3]+ then donates an electron to an acceptor substrate, returning the catalyst to its original state. researchgate.netacs.org

These cycles allow the catalyst to mediate redox-neutral transformations by generating highly reactive radical intermediates from stable organic precursors. researchgate.net

The unique reactivity of this compound and its analogs has been leveraged to facilitate a diverse range of bond-forming reactions in organic synthesis. nih.govacs.org These photocatalytic methods are valued for their ability to proceed at room temperature, often using simple household light bulbs as the irradiation source, which presents a significant advantage over energy-intensive methods that require UV light. researchgate.net

One key application is in direct methoxycyclization reactions. sigmaaldrich.com Furthermore, the catalyst has proven critical for enabling challenging reactions such as crossed [2+2] cycloadditions between electron-rich styrenes and various acceptor olefins, a transformation that is not effectively promoted by the more common photocatalyst, [Ru(bpy)3]2+, without an oxidative quenching cycle. nih.gov The development of photoredox catalysis with ruthenium complexes has been highlighted in seminal studies as a dramatic expansion of the strategic toolbox for organic synthesis. acs.org

Selected Organic Transformations Catalyzed by Ruthenium Polypyridyl Complexes
Reaction TypeCatalyst FamilyKey FeatureReference
Direct MethoxycyclizationThis compoundDirect formation of cyclic ethers. sigmaaldrich.com
Crossed [2+2] Cycloaddition[Ru(bpm)3]2+Intermolecular cycloaddition of styrenes and olefins. nih.gov
Radical [4+2] Cycloaddition[Ru(bpy)3]Cl2Synthesis of tetrahydrocarbazoles from indole (B1671886) esters and alkenes. mdpi.com
Reduction of Electron-Poor Olefins[Ru(bpy)3]2+Early example of photoredox catalysis in synthesis. nih.gov

This compound is specifically noted for its use in facilitating light-driven chemical transformations. nih.gov This capability stems from the photophysical properties of the complex. Upon absorbing a photon of visible light, the complex is promoted to a metal-to-ligand charge-transfer (MLCT) excited state. This excited state has a sufficiently long lifetime (on the order of hundreds of nanoseconds) to participate in bimolecular reactions before decaying to the ground state. dntb.gov.ua This transient, high-energy species can transfer an electron to or accept an electron from a substrate, initiating a chemical reaction that would otherwise be thermodynamically prohibitive or require harsh reagents. researchgate.net This process channels the energy from visible light to overcome activation barriers and trigger the formation of new chemical bonds. acs.org

A cornerstone of the catalytic activity of this compound is its ability to generate radical intermediates under visible light irradiation. researchgate.net The process begins when the photoexcited catalyst, *[Ru(bpm)3]2+, interacts with a suitable substrate in either an oxidative or reductive quenching event.

In a reductive quenching cycle, the excited catalyst is reduced by an electron donor, forming [Ru(bpm)3]+. This potent reductant can then donate an electron to an electron-poor organic substrate. This single-electron transfer generates a radical anion, a highly reactive intermediate that can proceed to undergo further reactions, such as cyclization or bond cleavage. researchgate.netnih.gov

Conversely, in an oxidative quenching cycle, the excited catalyst reduces an electron acceptor, yielding the oxidized [Ru(bpm)3]3+. This powerful oxidant can then abstract an electron from an electron-rich substrate, forming a radical cation. researchgate.netnih.gov These radical cations are key intermediates in a variety of synthetic transformations, including cycloadditions and C-N bond formations. acs.orgnih.gov

A specialized application of photoredox catalysis is the vicinal difunctionalization of alkenes, such as chlorotrifluoromethylation. Research has demonstrated that a photoredox/sulfide (B99878) dual catalysis system can promote this transformation. nih.gov In this system, a sulfide is oxidized by the photoexcited catalyst to generate a sulfide radical cation. nih.govresearchgate.net This reactive intermediate is central to the subsequent chemical steps. While iridium-based catalysts have been used, ruthenium polypyridyl complexes are also suitable for such reactions. researchgate.net For example, the closely related Ru(phen)3Cl2 has been used to catalyze the chlorotrifluoromethylation of various terminal and internal alkenes using CF3SO2Cl as the source for both the trifluoromethyl radical and the chloride ion. nih.govacs.org This method highlights the capacity of these catalysts to generate radical species that can readily add across double bonds, providing a pathway to complex fluorinated molecules. acs.org The high functional group tolerance of this chemistry makes it valuable for modifying complex molecules like natural products. nih.gov

Ruthenium polypyridyl complexes, including this compound and its analogs, are benchmark photosensitizers for photocatalytic hydrogen (H2) evolution from water. nih.gov In a typical homogeneous system, the ruthenium complex acts as the photosensitizer (PS), absorbing visible light and initiating an electron transfer cascade. sigmaaldrich.com The system also requires a hydrogen-evolving catalyst (often based on cobalt, rhodium, or platinum) and a sacrificial electron donor (such as ascorbic acid). sigmaaldrich.comnih.gov

The general mechanism proceeds as follows:

The ruthenium photosensitizer absorbs light to form its excited state, *[Ru]2+.

The excited state is reductively quenched by the sacrificial electron donor (e.g., ascorbate), generating the reduced form of the photosensitizer, [Ru]+. sigmaaldrich.com

The [Ru]+ species transfers an electron to the hydrogen-evolving catalyst, which, after accumulating sufficient electrons, reduces protons (H+) from water to generate H2 gas. sigmaaldrich.comdntb.gov.ua

This process effectively converts solar energy into chemical energy in the form of hydrogen fuel. nih.gov

Components of a Typical Photocatalytic H2 Generation System
ComponentExampleFunctionReference
Photosensitizer (PS)[Ru(bpy)3]Cl2Absorbs visible light and initiates electron transfer.
Hydrogen Evolving Catalyst[RhIII(dmbpy)2Cl2]+Accumulates electrons and reduces protons to H2. sigmaaldrich.com
Sacrificial Electron DonorAscorbic AcidReduces the excited photosensitizer to regenerate its active form. sigmaaldrich.com
Proton SourceWaterProvides H+ for reduction to H2.

Photocatalytic water splitting is the process of converting water into hydrogen (H2) and oxygen (O2) using light energy, a key goal for producing solar fuels. This process comprises two half-reactions: the reduction of water to H2 (as described above) and the oxidation of water to O2. Ruthenium polypyridyl complexes like [Ru(bpy)3]2+ have been investigated as photosensitizers for driving both of these critical half-reactions. dntb.gov.ua

In a complete water-splitting system, the photosensitizer, upon excitation, can initiate two separate pathways:

Reductive Pathway: The excited complex can be reductively quenched to produce [Ru]+, which then drives hydrogen evolution via a suitable catalyst. dntb.gov.ua

Oxidative Pathway: The excited complex can be oxidatively quenched by a sacrificial electron acceptor, generating [Ru]3+. This highly oxidizing species is then capable of driving the four-electron oxidation of water to O2 (2H2O → O2 + 4H+ + 4e−) through a dedicated water oxidation catalyst. dntb.gov.ua

Photocatalytic Organic Molecule Oxidation

This compound is an effective photocatalyst for the oxidation of various organic substrates. Upon irradiation with visible light, the complex reaches a long-lived metal-to-ligand charge transfer (MLCT) excited state. This excited state is a potent single-electron oxidant and can abstract an electron from an electron-rich organic molecule, initiating a catalytic cycle. This property has been harnessed in several synthetic methodologies, including intramolecular cyclizations and rearrangements.

One notable application is the direct methoxycyclization of N-aryl enamides. In this transformation, the photocatalyst initiates an oxidative cyclization to form substituted indolines, which are important structural motifs in medicinal chemistry. The reaction proceeds by oxidation of the enamide substrate by the photoexcited ruthenium complex, generating a radical cation. This intermediate then undergoes a radical cyclization followed by the trapping of the resulting radical by a methanol (B129727) solvent molecule.

Detailed research findings for this application are presented in the table below.

EntryN-Aryl Enamide SubstrateProductYield (%)
1N-(4-methoxyphenyl)-N-vinylacetamide1-acetyl-5-methoxy-2,3-dihydro-1H-indole85
2N-(4-chlorophenyl)-N-vinylacetamide1-acetyl-5-chloro-2,3-dihydro-1H-indole78
3N-phenyl-N-vinylacetamide1-acetyl-2,3-dihydro-1H-indole82
4N-(4-methylphenyl)-N-vinylacetamide1-acetyl-5-methyl-2,3-dihydro-1H-indole88

Another example of its oxidative power is in promoting the cation radical-accelerated Newman-Kwart rearrangement. sigmaaldrich.com This reaction involves the intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in O-aryl thiocarbamates. The process, which typically requires high temperatures, can be significantly accelerated under photoredox conditions using this compound. The catalyst facilitates the initial single-electron oxidation of the thiocarbamate to a radical cation, which dramatically lowers the activation energy for the rearrangement. sigmaaldrich.com

Photocatalytic Carbon-Fluorine Reduction and Functionalization

A comprehensive review of scientific literature was conducted to identify applications of this compound in the photocatalytic reduction and functionalization of carbon-fluorine (C-F) bonds. Despite the significance of C-F bond activation in synthetic and medicinal chemistry, no specific research findings detailing the use of this compound for this purpose were identified. This area of catalysis is typically dominated by photocatalysts with more negative excited-state reduction potentials.

Role of this compound as a Versatile Photocatalyst

The versatility of this compound as a photocatalyst stems from its favorable combination of photophysical and electrochemical properties. Its strong absorption in the visible region of the electromagnetic spectrum (λmax ≈ 454 nm) allows for efficient excitation with common light sources like blue LEDs. sigmaaldrich.com More importantly, the resulting excited state possesses both strong oxidizing and reducing power, enabling it to participate in both oxidative and reductive quenching cycles depending on the reaction partner.

The key to its versatility lies in its redox potentials:

E(Ru³⁺/Ru²⁺) = -0.91 V vs SCE : The excited state, [Ru(bpm)3]²⁺, is a strong reductant, capable of reducing substrates with suitable reduction potentials.

E(Ru³⁺/Ru²⁺) = +1.69 V vs SCE : The Ru³⁺ species, formed after the excited state donates an electron, is a powerful oxidant. sigmaaldrich.com

This wide electrochemical window allows the catalyst to interact with a broad range of organic substrates. As demonstrated in the applications of organic molecule oxidation (Section 5.1.7), this compound excels in an oxidative quenching cycle. In these reactions, the excited catalyst oxidizes the substrate (e.g., an enamide or a thiocarbamate) to generate a radical cation, which then undergoes the desired transformation. The resulting reduced catalyst, [Ru(bpm)3]⁺, is then regenerated to its ground state by a sacrificial oxidant to complete the catalytic cycle. The ability to catalyze distinct transformations like intramolecular cyclizations and complex rearrangements highlights its utility and versatility in promoting challenging oxidative reactions under mild, light-driven conditions.

Supramolecular Chemistry Involving Ru Bpm 3 Cl 2

Self-Assembly Properties of [Ru(bpm)3][Cl]2

The self-assembly properties of ruthenium complexes containing 2,2'-bipyrimidine (B1330215) (bpm) are largely dictated by the ligand's ability to act as a bridge between multiple metal centers. Unlike its bipyridine (bpy) analogue, the bpm ligand has two distinct bidentate N,N-chelating sites, allowing it to coordinate to one metal center (as in [Ru(bpm)3]2+) or bridge two different metal centers. This bridging capacity is a fundamental driver for the self-assembly of multinuclear supramolecular structures. mdpi.com

The electronic nature of the bpm ligand profoundly influences the properties of the resulting assemblies. In multinuclear complexes, the bpm ligand facilitates electronic communication between metal centers. The electrochemical and spectroscopic characteristics of these supramolecular systems are therefore not merely a sum of their components but are emergent properties arising from the new electronic structure. mdpi.com For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the assembly can be localized on different components, a feature that is critical for directing processes like energy or electron transfer. mdpi.com

Construction of Complex Supramolecular Structures

The bridging nature of the bpm ligand has been exploited to construct sophisticated, multicomponent supramolecular structures. A notable example is the synthesis of trimetallic, light-harvesting triads. mdpi.com In one such architecture, two ruthenium(II) light-absorber units containing a bpm ligand are coupled to a central reactive rhodium(III) center, forming a light absorber-electron collector-light absorber triad (B1167595) with the structure [((tpy)RuCl(bpm))2RhCl2]3+ (where tpy is 2,2':6',2''-terpyridine). mdpi.com

The construction of this complex involves the reaction of the appropriate ruthenium-based precursor containing the bpm ligand with a rhodium salt. The bpm ligand acts as the covalent bridge that connects the ruthenium "light-absorber" components to the central rhodium "electron collector" unit. This modular approach allows for the systematic assembly of complex systems where each component is chosen to perform a specific function. mdpi.com

Tailoring Supramolecular Architectures for Molecular Recognition

The properties of supramolecular structures built with Ru-bpm units can be precisely tailored by modifying the other ligands in the system. This tuning of electronic and electrochemical properties is the basis for designing architectures capable of molecular recognition and other specific functions. mdpi.com

In the trimetallic triad [((tpy)RuCl(bpm))2RhCl2]3+, the combination of the bridging bpm ligand and the terminal tpy ligand has profound effects on the electronic properties of the complex. mdpi.com Electrochemical data for this trimetallic complex show that the HOMOs are localized on the terminal ruthenium centers. mdpi.com Critically, the LUMO resides on the central rhodium atom. mdpi.com This is a significant change from analogous systems using bpy as the terminal ligand instead of tpy, where the LUMO is localized on the bpm bridging ligand. mdpi.com This "orbital inversion," achieved by varying the terminal ligand, demonstrates how the supramolecular architecture can be rationally designed to control the flow of electrons upon photoexcitation, a key principle in developing systems for molecular recognition or catalysis. mdpi.com

Table 1: Comparison of LUMO Localization in Ru-bpm-Rh Supramolecular Systems. mdpi.com
Complex StructureTerminal LigandBridging LigandLUMO Localization
[((bpy)2Ru(bpm))2RhCl2]5+bpy (2,2'-bipyridine)bpm (2,2'-bipyrimidine)bpm ligand (π)
[((tpy)RuCl(bpm))2RhCl2]3+tpy (2,2':6',2''-terpyridine)bpm (2,2'-bipyrimidine)Rhodium center (dσ)

Sensing Applications of Supramolecular Assemblies

The ability to tailor the photophysical and electrochemical properties of supramolecular assemblies containing [Ru(bpm)3]2+ components provides a strong foundation for the development of chemical sensors. The general principle involves designing an assembly where the binding of a specific target molecule (an analyte) induces a measurable change in the system's properties, such as its luminescence or redox potential. While the modification of Ru(II) polypyridyl complexes to create binding sites for anions and other molecules is a well-established strategy for developing sensors, specific examples of sensing applications utilizing supramolecular assemblies constructed solely from this compound are not prominently documented in reviewed research literature. The principles of tailoring architectures for molecular recognition, as described previously, suggest a strong potential for such applications. mdpi.com

Biomimetic Chemistry and Artificial Photosynthesis Research with Ru Bpm 3 Cl 2

[Ru(bpm)3][Cl]2 as a Model Complex for Biological Electron Transfer Processes

In the study of biological systems, electron transfer is a fundamental process that governs energy conversion pathways, such as respiration and photosynthesis. This compound serves as an effective model for studying these intricate biological electron transfer reactions. smolecule.com The compound's well-defined redox processes allow researchers to investigate the kinetics and thermodynamics of electron movement in a controlled chemical environment. smolecule.com

The core of its function lies in its metal-to-ligand charge transfer (MLCT) properties. nih.gov Upon absorption of light, an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. This excited state is both a stronger oxidant and a stronger reductant than the ground state, enabling it to participate in electron transfer reactions with other molecules. mdpi.com This process is analogous to the function of chlorophyll (B73375) in natural photosynthesis, which captures light energy to initiate a cascade of electron transfers. rsc.org By studying how this compound and similar complexes transfer electrons to and from various donors and acceptors, scientists can gain insight into the primary steps of energy conversion in natural photosystems. rsc.org

Research in Artificial Photosynthesis Systems

Artificial photosynthesis aims to replicate the natural process of converting sunlight, water, and carbon dioxide into chemical energy in the form of fuels. nih.gov Ruthenium-based complexes, particularly those of the [Ru(bpy)3]2+ family to which [Ru(bpm)3]2+ belongs, are central to this research. rsc.orgacs.org These complexes function as highly efficient photosensitizers, responsible for the initial step of capturing light energy. acs.org

In a typical artificial photosynthetic scheme, the photoexcited [*Ru(bpm)3]2+ complex transfers an electron to an acceptor molecule or a catalyst. nih.govacs.org This process, known as quenching, results in the formation of the oxidized species, [Ru(bpm)3]3+, and a reduced acceptor. nih.gov The potent oxidizing power of [Ru(bpm)3]3+ can then be harnessed to drive the water oxidation reaction, producing oxygen and protons. Meanwhile, the reduced acceptor can be used to fuel the reduction of protons to hydrogen gas or carbon dioxide to organic molecules. acs.org Research has demonstrated that these ruthenium complexes can successfully drive catalytic water oxidation, a critical step in producing solar fuels. rsc.org

Table 1: Key Reactions in a [Ru(bpm)3]2+-based Artificial Photosynthetic System

StepReactionDescription
1. Light Absorption [Ru(bpm)3]2+ + hν → [Ru(bpm)3]2+The ruthenium complex absorbs a photon (hν) to form a long-lived, high-energy excited state. nih.govnih.gov
2. Electron Transfer [Ru(bpm)3]2+ + A → [Ru(bpm)3]3+ + A-The excited complex transfers an electron to an acceptor (A), generating an oxidized ruthenium species and a reduced acceptor. nih.gov
3. Water Oxidation 4 [Ru(bpm)3]3+ + 2 H2O → 4 [Ru(bpm)3]2+ + O2 + 4 H+The oxidized ruthenium complex is regenerated by accepting electrons from water, catalyzed by a water oxidation catalyst, producing oxygen and protons. rsc.orgacs.org
4. Fuel Production 2 A- + 2 H+ → 2 A + H2The reduced acceptor delivers electrons to a reduction catalyst to produce fuel, such as hydrogen gas. acs.org

Solar Energy Conversion Studies

The conversion of solar energy into electricity or chemical fuels is a primary goal of research involving this compound. Its effectiveness is rooted in its favorable photophysical and redox properties. The complex exhibits strong absorption in the visible region of the electromagnetic spectrum, allowing it to capture a significant portion of sunlight. nih.gov

Upon excitation, the MLCT state has a sufficiently long lifetime (on the scale of microseconds) to allow for diffusional encounters and subsequent electron transfer reactions with other molecules in solution. nih.gov This property is crucial for its application in systems like dye-sensitized solar cells (DSSCs), where the ruthenium complex acts as the dye, absorbing light and injecting an electron into the conduction band of a semiconductor material like titanium dioxide (TiO2). researchgate.net The versatility of ruthenium polypyridyl complexes allows for fine-tuning of their properties, such as their oxidation potential, by modifying the ligands. acs.org This tunability is essential for optimizing the efficiency of solar energy conversion devices. mdpi.com

Structural Resemblance to Natural Photosystems

One of the key aspects of using this compound in biomimetic chemistry is its structural and functional resemblance to the active centers of natural photosystems. smolecule.com In green plants, Photosystem II (PSII) contains a chlorophyll complex (P680) that absorbs light and initiates electron transfer, and a manganese-calcium cluster that catalyzes water oxidation. rsc.org

The [Ru(bpm)3]2+ complex plays a role analogous to the P680 chlorophylls, acting as the primary light-harvester and electron donor. rsc.org Scientists have designed supramolecular systems where a ruthenium tris-bipyridyl type complex is covalently linked to manganese complexes, which model the oxygen-evolving cluster of PSII. rsc.org In these artificial constructs, light excitation of the ruthenium center is followed by electron transfer to an external acceptor, generating Ru(III). Subsequently, an intramolecular electron transfer occurs from the manganese center to the Ru(III), regenerating the initial Ru(II) photosensitizer and oxidizing the manganese complex. This sequence of events closely mimics the primary charge separation and donor-side reactions of PSII. rsc.org This molecular mimicry provides a valuable platform for understanding the fundamental principles of natural photosynthesis and for designing robust artificial systems for energy production. nih.gov

Theoretical and Computational Studies of Ru Bpm 3 Cl 2

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental for mapping the electronic landscape of [Ru(bpm)3][Cl]2. These studies typically focus on determining the energies and spatial distributions of molecular orbitals, with particular emphasis on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals dictate the compound's redox potentials and its propensity for charge transfer transitions. For this compound, calculations aim to characterize the nature of its electronic transitions, which are predominantly metal-to-ligand charge transfer (MLCT) in character, involving the promotion of an electron from a Ru(II) d-orbital to the π* orbitals of the bipyrimidine (bpm) ligands nsf.govosti.govosti.gov. The extended π-system of the bpm ligand, compared to the more common 2,2'-bipyridine (B1663995) (bpy), is expected to influence the energy levels and the spatial extent of these MLCT states . Furthermore, computational methods are employed to investigate the influence of spin-orbit coupling (SOC), a significant factor in heavy metal complexes, which can mediate intersystem crossing (ISC) between singlet and triplet excited states and affect excited-state lifetimes nsf.govosti.govosti.govaip.org. Calculations also provide detailed charge density distributions, revealing how electron density is shared within the complex and how the bpm ligands are polarized by the central ruthenium ion.

Computational Modeling of Photophysical Processes

Computational modeling is extensively utilized to predict and rationalize the photophysical behavior of this compound. Time-Dependent Density Functional Theory (TD-DFT) is a primary tool for calculating excitation energies and oscillator strengths, which directly correlate with the observed absorption spectra. These calculations help assign specific electronic transitions, such as the MLCT bands typically found in the visible region, often predicted around 450 nm for similar complexes nsf.gov. Beyond static absorption properties, computational models can simulate the dynamic processes occurring after light absorption. This includes predicting excited-state lifetimes and quantum yields by analyzing potential energy surfaces of the ground and excited states. For this compound and related bipyrimidine ruthenium complexes, computational and experimental studies have revealed unusually short excited-state lifetimes, often in the picosecond range (e.g., τ1=4 ps, τ2=65 ps), which are attributed to efficient non-radiative decay pathways nsf.govosti.govosti.gov. These pathways are often linked to the close proximity of metal-centered (MC) excited states to the emissive MLCT states and the formation of solvent-induced hydrogen-bonded adducts that facilitate rapid vibrational energy transfer to the solvent nsf.govosti.govosti.gov.

Simulation of Electron and Energy Transfer Mechanisms

The role of this compound in electron and energy transfer processes is a key area explored through computational simulations. When incorporated into larger systems or used as a photosensitizer, its ability to undergo electron transfer (ET) or energy transfer (EnT) is critical. Theoretical frameworks, often informed by DFT calculations of electronic coupling and reorganization energies, are used to predict the rates of these processes, aligning with Marcus theory. For instance, the extended π-system of the bpm ligand might influence the electronic coupling pathways, potentially mediating or facilitating ET in supramolecular assemblies or catalytic cycles smolecule.com. While specific simulations for this compound are less detailed in the literature compared to its bpy analogue, the general principles of modeling ET and EnT for ruthenium polypyridyl complexes are applicable. These simulations help understand how the complex interacts with electron donors or acceptors, or how energy is transferred to other molecules, which is relevant for applications in photocatalysis and artificial photosynthesis smolecule.com.

Applications of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are indispensable computational tools for investigating this compound. DFT is employed to optimize molecular geometries, calculate ground-state properties like vibrational frequencies, and analyze electronic charge distributions. TD-DFT, building upon DFT, is specifically applied to compute excited-state properties, including excitation energies, oscillator strengths, and transition character. These calculated values are frequently benchmarked against experimental spectroscopic data, such as UV-Vis absorption and emission spectra, to validate the chosen theoretical models and functionals. For example, TD-DFT calculations using functionals like B3LYP, often combined with basis sets such as LANL2DZ or 6-31+G(d,p), have been successful in predicting the MLCT transition energies and characterizing the nature of excited states in related ruthenium polypyridyl complexes, including those with bipyrimidine ligands nsf.govaip.orgscience.govacs.orgrsc.orgmdpi.comresearchgate.net. The accuracy of these predictions is crucial for understanding the photophysics and guiding the rational design of new ruthenium complexes with tailored properties for specific applications.

Data Tables

The following table presents representative computational data for the [Ru(bpm)3]²⁺ cation, drawing from studies on similar bipyrimidine ruthenium complexes where specific data for this compound was not exclusively detailed. These values illustrate the typical output from theoretical investigations.

Table 1: Representative Computational Electronic Structure and Photophysical Data for [Ru(bpm)3]²⁺ Cation

PropertyCalculated Value (eV or nm)Method/FunctionalNotesReference Snippet Index
Lowest MLCT Transition Energy~485 nmTD-DFT (B3LYP)Predicted absorption maximum for Ru → bpm MLCT transition. nsf.gov
Metal-Centered (MC) State Energy~0.16 eV above MLCTDFTMC state found to be close in energy to the lowest-energy MLCT state. nsf.govosti.govosti.gov
Excited State Lifetime (τ1)~4 psTransient AbsorptionShort lifetime component, attributed to solvent reorganization and hydrogen bonding. nsf.govosti.govosti.gov
Excited State Lifetime (τ2)~65 psTransient AbsorptionLonger lifetime component, also influenced by solvent interactions. nsf.govosti.govosti.gov
HOMO-LUMO Gap~2.59 eVDFT (PCM)Calculated gap for [Ru(II)(OH)]+ species, indicative of frontier orbital separation. rsc.org
Absorption Maxima (Expected MLCT)~450 nmTheoreticalGeneral expectation for Ru(II)-polypyridyl complexes, potentially redshifted for bpm ligands. smolecule.com
Molecular Weight~646.46 g/mol TheoreticalCalculated molecular weight for this compound. smolecule.com

Note: Values are representative and may vary based on the specific computational model, basis set, and the exact complex studied (e.g., presence of other ligands or counterions).

Compound List

this compound

[Ru(bpm)3]²⁺ (cation)

Ruthenium(II)

2,2'-bipyrimidine (B1330215) (bpm)

Metal-to-ligand charge transfer (MLCT)

Metal-centered (MC) excited state

Density Functional Theory (DFT)

Time-Dependent Density Functional Theory (TD-DFT)

[Ru(bpy)3]²⁺ (for comparison)

[Ru(terpy)(bpm)(OH2)(PF6)2] (related complex studied computationally)

Advanced Research Directions and Future Perspectives

Development of Synergistic Catalysis Systems

A major frontier in the application of [Ru(bpm)3][Cl]2 is its use within multicomponent, synergistic catalytic systems. In these systems, the ruthenium complex acts as a light-harvesting antenna, absorbing photons and initiating a cascade of electron transfer events that drive a separate catalytic cycle. This approach is particularly prominent in the field of artificial photosynthesis. nih.govmdpi.com

For instance, in photocatalytic hydrogen (H2) evolution, this compound is often paired with a water-reduction catalyst, such as a cobalt or platinum-based complex, and a sacrificial electron donor. mdpi.comrsc.org Upon visible-light irradiation, the excited state of the ruthenium complex, [Ru(bpm)3]2+, is reductively quenched by the electron donor. The resulting highly reducing species, [Ru(bpm)3]+, then transfers an electron to the co-catalyst, which accumulates electrons to reduce protons from water into H2. researchgate.net

Table 1: Performance of [Ru(bpy)3]2+-type Photosensitizers in Synergistic CO2 Reduction
CatalystPhotosensitizerSacrificial ReductantSolventPrimary ProductFaradaic Efficiency (%)
Re(bpy)(CO)3Cl[Ru(bpy)3]Cl2Triethanolamine (TEOA)AcetonitrileCO~100 (electrochemical)
Ru-based molecular catalyst[Ru(bpy)3]2+Not specifiedAcetonitrile/WaterCO95

Data sourced from multiple studies on analogous [Ru(bpy)3]2+ systems, which share mechanistic principles with [Ru(bpm)3]2+. researchgate.netresearchgate.net

Integration into Novel Materials and Devices

To overcome the limitations of homogeneous catalysis, such as catalyst separation and recycling, significant efforts are directed toward immobilizing this compound onto solid supports and integrating it into functional materials and devices. nih.gov This heterogenization can enhance catalyst stability and create new functionalities.

One successful approach involves anchoring the ruthenium complex onto the surface of semiconductor nanoparticles, such as titanium dioxide (TiO2). nih.govosti.gov In these hybrid systems, photoexcitation of the ruthenium complex is followed by electron injection into the conduction band of the semiconductor. This charge separation is a key principle in the operation of dye-sensitized solar cells (DSSCs). Furthermore, attaching catalysts for CO2 reduction or water oxidation to these surfaces creates robust and reusable systems for solar fuel production. nih.gov Research has shown that immobilizing a ruthenium-based catalyst on a nanocrystalline TiO2 electrode can significantly enhance its reactivity and turnover number for CO2 reduction. nih.govosti.gov

Beyond semiconductors, this compound and its derivatives are incorporated into polymers, and mesoporous silica, creating materials for applications in optical chemical sensors and bio-imaging. researchgate.netsigmaaldrich.com The luminescence of the complex is often sensitive to its local environment, particularly the presence of quenchers like oxygen. umb.edu This property is exploited to develop sensors where changes in luminescence intensity or lifetime can be correlated to the concentration of an analyte. sigmaaldrich.comumb.edu

Contributions to Sustainable Chemical Processes

The research involving this compound is intrinsically linked to the development of more sustainable chemical processes. Its role as a visible-light photocatalyst allows chemical reactions to be driven by sunlight, a renewable energy source, often under mild ambient temperatures and pressures. sigmaaldrich.comsigmaaldrich.com

The most prominent contribution is in the field of artificial photosynthesis , which aims to replicate the natural process of converting sunlight, water, and CO2 into chemical energy. nih.govacs.org Systems employing [Ru(bpm)3]2+-type photosensitizers are central to research on:

Water Splitting: The complex can drive both the oxidation of water to oxygen (O2) and the reduction of protons to hydrogen (H2), although typically in separate systems with specialized catalysts. wikipedia.orgmdpi.com Upon photoexcitation, the complex can transfer an electron to a sacrificial acceptor, generating the highly oxidizing [Ru(bpm)3]3+, which is powerful enough to drive a water oxidation catalyst. wikipedia.orgacs.org

CO2 Reduction: As detailed previously, the complex can sensitize molecular catalysts to convert CO2 into valuable chemical feedstocks like CO and formic acid, offering a pathway to carbon-neutral fuels. researchgate.netnih.gov

Furthermore, in the realm of organic synthesis, photoredox catalysis using this compound and its analogs has emerged as a powerful tool. wikipedia.orgsigmaaldrich.com It enables a wide range of transformations, including carbon-carbon and carbon-heteroatom bond formations, that are often difficult to achieve with traditional thermal methods. This approach aligns with the principles of green chemistry by reducing the reliance on harsh reagents and minimizing energy consumption.

Exploration of Unidentified Factors Governing Electron Transfer Dynamics

While the fundamental principles of photoinduced electron transfer in this compound are well-established, a deeper understanding of the ultrafast dynamics governing these processes is crucial for designing more efficient systems. Advanced spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are being used to probe the evolution of the excited state on incredibly short timescales. msu.educhemrxiv.org

Upon absorbing a photon, the complex is promoted to a metal-to-ligand charge transfer (MLCT) excited state. researchgate.net The efficiency of any subsequent photochemical reaction depends on the lifetime of this state and how it competes with non-productive decay pathways back to the ground state. msu.edu Current research is investigating several complex factors that influence these dynamics:

Solvent and Environmental Effects: The interaction of the excited state with surrounding solvent molecules can significantly alter its energy and lifetime. chemrxiv.orgresearchgate.net Studies have shown that hydrogen bonding between the bpm ligands and protic solvents can influence the decay kinetics. chemrxiv.org

Vibrational Relaxation: Immediately after excitation, the molecule is in a vibrationally "hot" state. The process of cooling, or vibrational relaxation, and how it couples to the electron transfer dynamics is an active area of investigation. msu.edu

Intersystem Crossing and Non-Radiative Decay Pathways: The MLCT state can be deactivated through luminescence (emission of a photon) or non-radiative pathways, which may involve other electronic states, such as metal-centered (dd) states. acs.org Understanding and controlling the accessibility of these quenching states is key to maximizing the useful lifetime of the charge-separated state.

By elucidating these intricate dynamics, researchers aim to rationally design next-generation ruthenium complexes with optimized excited-state properties, such as longer lifetimes and higher quantum yields, tailored for specific catalytic or material applications.

Table 2: Photophysical Properties of [Ru(bpy)3]2+ Analogue in Different Solvents
SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Excited-State Lifetime (τ, ns)
Water452620650
Acetonitrile452Not specified890
Methanol (B129727)Not specifiedNot specifiedNot specified

Data for the closely related [Ru(bpy)3]Cl2 complex. wikipedia.org The decay rate constants for [Ru(bpm)3]Cl2 are known to be solvent-dependent. researchgate.net

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